5-Ethyl-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLROIKFLNUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
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| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID7021861 | |
| Record name | 5-Ethyl-2-methylpyridine | |
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Molecular Weight |
121.18 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid with a sharp, penetrating odor; [Hawley] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS LIQUID., Colourless liquid; Sharp penetrating aromatic aroma | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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| Record name | 2-Methyl-5-ethylpyridine | |
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| Record name | 5-Ethyl-2-methylpyridine | |
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| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
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| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
352 °F at 760 mmHg (USCG, 1999), 177.8 °C @ 747 mm Hg, 172.00 to 175.00 °C. @ 760.00 mm Hg, 178.3 °C | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Flash Point |
155 °F (USCG, 1999), 68 °C, 155 °F, 68 °C (OPEN CUP), 68 °C o.c. | |
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| Record name | 2-Methyl-5-ethylpyridine | |
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Solubility |
Sol in alc, ether, benzene, dilute acids, concn sulfuric acid, Very soluble in acetone, In water, 1.2 g/100 ml @ 29 °C, 12 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 12 (moderate), Slightly soluble in water and fat, Soluble (in ethanol) | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9184 @ 23 °C/4 °C, Density (at 20 °C): 0.92 g/cm³, Relative density of the vapour/air-mixture at °C (air = 1): 1.01, 0.917-0.923 | |
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| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
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| Record name | 5-Ethyl-2-methylpyridine | |
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Vapor Density |
4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Vapor Pressure |
5.17 mmHg (USCG, 1999), 1.43 [mmHg], 1.43 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.191 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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| Record name | 2-Methyl-5-ethylpyridine | |
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Impurities |
Picolines and other substituted pyridines are by-products | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Color/Form |
Colorless liquid | |
CAS No. |
104-90-5 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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| Record name | 5-Ethyl-2-methylpyridine | |
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| Record name | 2-Methyl-5-ethylpyridine | |
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| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-94.5 °F (USCG, 1999), -70.3 °C (freezing point), -70.9 °C, -70 °C | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
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| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
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| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthetic Methodologies and Mechanistic Investigations
Classical Synthetic Routes to 5-Ethyl-2-methylpyridine
The foundational methods for synthesizing the pyridine (B92270) ring, including the structure of this compound, rely on condensation chemistry developed over a century ago. These routes are characterized by the reaction of simple carbonyl compounds and ammonia (B1221849) sources under heat and pressure.
Beyer-Chichibabin Pyridine Synthesis and Its Variations
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a cornerstone method for creating pyridine rings. wikipedia.orgen-academic.com In its general form, the reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgen-academic.comwikipedia.org This synthesis is versatile and forms the basis for many industrial routes to pyridine and its derivatives. wikipedia.orgthieme.de
The mechanism of the Chichibabin synthesis is complex, involving a series of fundamental organic reactions. It is understood to proceed through steps that include imine synthesis, base-catalyzed aldol (B89426) condensations, and a Michael reaction to initiate the ring formation, followed by a final dehydrogenation or oxidation step to yield the aromatic pyridine ring. wikiwand.comchemistnotes.com While historically significant, a primary limitation of the traditional Chichibabin synthesis can be its low yield, often under 30%, which has prompted the development of numerous variations and catalytic improvements. en-academic.comwikipedia.org
Condensation Reactions Involving Acetaldehyde (B116499) and Ammonia Derivatives
The industrial production of this compound is a direct application of the Chichibabin principle, utilizing the condensation of acetaldehyde derivatives with ammonia. beilstein-journals.org The most common industrial method involves a liquid-phase reaction of paraldehyde (B1678423) (the cyclic trimer of acetaldehyde) with aqueous ammonia. researchgate.net This process is typically carried out under demanding conditions, requiring high temperatures and pressures to proceed efficiently. researchgate.net
A well-documented laboratory-scale procedure exemplifies this approach, reacting paraldehyde with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of an ammonium acetate (B1210297) catalyst. orgsyn.orgorgsyn.org The reaction is conducted in a sealed steel vessel to contain the high pressures generated at the required temperature. orgsyn.orgorgsyn.org Yields from this method can be significantly higher than early Chichibabin attempts, demonstrating the optimization of this classical route. orgsyn.org
| Reactants | Catalyst | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|
| Paraldehyde, Aqueous Ammonia | Not specified (industrial) | 200–300 °C | 12–13 MPa | Not specified | researchgate.net |
| Paraldehyde, 28% Aqueous Ammonium Hydroxide | Ammonium Acetate | 230 °C | 800 to 3000 psi | 50–70% | orgsyn.org |
Catalytic Synthesis Approaches for this compound
To improve the efficiency, selectivity, and sustainability of this compound synthesis, significant research has focused on catalytic methods. Heterogeneous catalysts, in particular, offer advantages such as easier separation from the reaction mixture and potential for reuse.
Heterogeneous Catalysis
Heterogeneous catalysts are central to the modern commercial production of pyridines, especially in gas-phase reactions. These solid-state materials, often based on zeolites or metal oxides, provide acidic sites and a high surface area to facilitate the complex series of condensation and cyclization reactions.
Zeolites, which are crystalline aluminosilicates, have been investigated as highly effective catalysts for the synthesis of this compound due to their shape selectivity, thermal stability, and reusable nature. ku.ac.aeresearchgate.net Research has demonstrated that a simple and selective single-step synthesis of MEP from acetaldehyde and ammonia can be achieved with high conversion and selectivity over zeolites in a high-pressure system. ku.ac.aepsu.edu
Studies have compared the performance of various zeolite types, including H-beta, HY, and HZSM-5, in the temperature range of 150–225 °C. psu.edu Among these, the H-beta zeolite catalyst showed superior performance in both the conversion of acetaldehyde and the selectivity towards this compound. psu.edu It was also noted that for HZSM-5 catalysts, an increase in the Si/Al ratio led to a decrease in both conversion and selectivity, indicating that the acidic properties of the zeolite are crucial for the reaction. psu.edu A key advantage of these zeolite catalysts is their ability to be reused multiple times without a significant loss of activity. ku.ac.ae A possible reaction mechanism for the formation of this compound over a zeolite catalyst has been proposed. rsc.org
| Catalyst | Acetaldehyde Conversion (%) | Selectivity to MEP (%) |
|---|---|---|
| H-beta | High | High |
| HY | Moderate | Moderate |
| HZSM-5 (Si/Al=40) | Moderate | Moderate |
| K10-montmorillonite | Moderate | Moderate |
Metal oxide catalysts are widely used in the commercial, gas-phase synthesis of pyridine and its derivatives via the Chichibabin reaction. wikipedia.orgwikipedia.orgwikiwand.com Reactants are passed over a solid catalyst bed at high temperatures, typically between 350–500 °C. wikipedia.orgwikiwand.com The most common catalysts for this process are modified forms of alumina (B75360) (Al₂O₃) or silica-alumina (SiO₂-Al₂O₃). wikipedia.orgwikipedia.orgchemistnotes.com These materials possess strong acidic sites that are essential for catalyzing the cracking and condensation reactions. core.ac.uk
In addition to alumina-based systems, other metal oxides have been explored. Copper(I) oxide (Cu₂O) has been identified as a catalyst for a one-pot hydrothermal synthesis of this compound from ammonium bicarbonate and ethanol (B145695). researchgate.netcolab.ws This approach represents a more environmentally benign route using less toxic starting materials. researchgate.net
| Catalyst | Typical Application | Reactants | Phase | Reference |
|---|---|---|---|---|
| Alumina (Al₂O₃) | Pyridine Synthesis | Aldehydes, Ammonia | Gas | wikipedia.orgwikiwand.comchemistnotes.com |
| Silica-Alumina (SiO₂-Al₂O₃) | Pyridine Synthesis | Aldehydes, Ammonia | Gas | wikipedia.orgwikiwand.comsfdchem.com |
| Copper(I) Oxide (Cu₂O) | MEP Synthesis | NH₄HCO₃, C₂H₅OH | Liquid (Hydrothermal) | researchgate.netcolab.ws |
Modified Catalyst Systems and Their Characterization
The synthesis of this compound (EMP) has been significantly advanced through the development and modification of various catalyst systems. Zeolites, in particular, have been a major focus of research due to their shape selectivity, thermal stability, and tunable acidity. researchgate.netpsu.edu
Researchers have investigated the use of different zeolite structures, such as H-beta, HY, and HZSM-5, for the reaction of acetaldehyde and ammonia under high pressure. psu.edu It has been observed that the best conversion of acetaldehyde and selectivity to EMP is achieved with H-beta catalysts. psu.edu The Si/Al ratio in zeolites like HZSM-5 has been shown to be a critical parameter; a decrease in this ratio, which corresponds to an increase in Brønsted acid sites, generally leads to higher conversion and selectivity. psu.edu
Beyond standard zeolites, modifications with various metals have been explored to enhance catalytic performance. For instance, modified ZSM-5 catalysts, including Pb-ZSM-5 and W-ZSM-5, have been identified as effective for the synthesis of picolines, which are structurally related to EMP. researchgate.net The modification of SiO₂-Al₂O₃ catalysts with promoters such as lead, chromium, and copper has also been studied. researchgate.net These catalysts are typically characterized using techniques like X-ray diffraction (XRD), infrared (IR) spectroscopy, and electron spin resonance (ESR) to understand their structural and electronic properties. researchgate.net
The development of these modified catalysts is crucial for improving the efficiency and selectivity of the synthesis, moving away from less efficient and often hazardous traditional methods.
Homogeneous Catalysis in this compound Production
While much of the recent focus has been on heterogeneous catalysts, homogeneous catalysis has also played a role in the synthesis of this compound. Traditional methods have sometimes employed homogeneous catalysts, though these often present challenges in terms of catalyst separation and product selectivity. chemicalbook.com
One example of a homogeneous system involves the reaction of paraldehyde with ammonium sulfate (B86663) or urea (B33335) in the presence of complexed metal catalysts. researchgate.net These catalysts are based on transition metals such as Zr, Fe, Co, Ni, Cr, and Pd, used in combination with organoaluminum reducing agents. researchgate.net This method has been reported to produce 2-methyl-5-ethylpyridine with high yield (80%) and selectivity (97–99%). researchgate.net Such approaches allow for the synthesis of various alkyl- and aryl-substituted pyridines by using different starting aldehydes. researchgate.net
However, the move towards greener and more sustainable processes has led to a general preference for heterogeneous systems, which simplify catalyst recovery and reuse.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the synthetic routes to this compound, aiming to reduce the environmental impact of its production. nih.govnih.gov This involves the use of environmentally benign starting materials, the development of more efficient one-pot syntheses, and the use of sustainable reaction conditions. researchgate.netcolab.ws
Eco-Friendly Starting Materials and Reagents
A significant step towards a greener synthesis of this compound involves the use of less toxic and more sustainable starting materials. colab.ws One notable example is the use of ammonium bicarbonate (NH₄HCO₃) and ethanol (C₂H₅OH) as starting materials. researchgate.netcolab.wsjlu.edu.cn This approach is considered more eco-friendly as it avoids more volatile and toxic precursors. colab.ws
The development of novel reagents also contributes to greener synthetic pathways. For instance, this compound borane (B79455) (PEMB) has been introduced as a new amine borane complex for reductive aminations. acs.org PEMB demonstrates improved stability towards hydrolysis and methanolysis compared to other borane complexes, allowing reactions to be conducted in more environmentally friendly solvents like methanol (B129727) or even neat. acs.org Its ability to effectively deliver two hydrides also improves the reagent's efficiency. acs.org
One-Pot Synthesis Strategies
Another one-pot reaction involves the use of diaminomaleonitrile (B72808) (DAMN) with 2-thiophene-carboxyaldehyde in the presence of the this compound borane complex. researchgate.net This reaction, conducted in methanol and acetic acid, produces a mixture of products in good yield, demonstrating the utility of one-pot procedures in more complex syntheses. researchgate.net
Hydrothermal Reaction Conditions
Hydrothermal synthesis has emerged as a promising green chemistry approach for the production of this compound. researchgate.netcolab.ws This method typically involves carrying out the reaction in water at elevated temperatures and pressures. A one-step synthesis from ammonium bicarbonate and ethanol has been successfully established under hydrothermal conditions using a Cu₂O catalyst. researchgate.netcolab.wsjlu.edu.cn
The optimization of hydrothermal reaction conditions is crucial for maximizing the yield of the desired product while considering energy and resource savings. researchgate.netcolab.ws Key parameters that are often studied include temperature, reaction time, and catalyst loading. For the Cu₂O-catalyzed hydrothermal synthesis, the optimal temperature range has been identified as 180–200°C, with a reaction time of 12–24 hours and a catalyst loading of 5–10 wt%.
Catalyst Reusability and Sustainability
A cornerstone of green chemistry is the development of catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity. researchgate.net Zeolite catalysts are particularly well-suited for this due to their robust nature and the ease with which they can be separated from the reaction mixture. researchgate.net
Mechanistic Elucidation of this compound Formation
Understanding the reaction pathways is fundamental to controlling the synthesis of this compound and minimizing the formation of unwanted by-products.
The most prevalent industrial method for synthesizing this compound is a variation of the Chichibabin pyridine synthesis. researchgate.net This reaction involves the condensation of simple aldehydes and ammonia. wikipedia.org Specifically, MEP is produced through the liquid-phase condensation of acetaldehyde, or its stable trimer paraldehyde, with ammonia at elevated temperatures and pressures. wikipedia.orgresearchgate.net
A proposed reaction pathway suggests that the formation of MEP from acetaldehyde and ammonia involves several intermediate steps. csic.es This includes the aldol condensation of acetaldehyde to form crotonaldehyde, which can then undergo further reactions and cyclization with ammonia to form the pyridine ring. csic.es Another potential pathway involves the formation of a cyclic acetaldehyde ammonia trimer (AAT) as an intermediate, which then converts to MEP. aidic.itresearchgate.net Studies have also explored a possible zeolite-catalyzed reaction mechanism for the formation of 5-ethyl-2-methyl pyridine. rsc.org
While various methods exist for pyridine synthesis, such as the Hantzsch and Kröhnke syntheses or [2+2+2] cycloadditions, the Chichibabin-type condensation of acetaldehyde and ammonia remains the primary route for industrial MEP production. researchgate.netwikipedia.orgrsc.orgwikipedia.org
Kinetic studies have been crucial in understanding the complex reaction network leading to this compound. The reactions are typically acid-catalyzed, and a detailed kinetic model has been developed based on experimental data from both paraldehyde and acetaldehyde ammonia trimer (AAT) as starting materials. rsc.org These studies, sometimes employing operando Raman spectroscopy, allow for the real-time monitoring of reactant consumption and product formation. rsc.org
The analysis reveals that the reaction pathway is sensitive to parameters like temperature and the concentration of reactants and promoters. researchgate.net A significant challenge in the synthesis is the formation of by-products, including various oligomers and other pyridine derivatives like 2- and 4-picoline. researchgate.netgoogle.com Kinetic models help to describe the formation of these side products, treating the side reaction as a polymerization process, and to understand the different reactivities of starting materials like AAT and paraldehyde. rsc.org Mechanistic investigations have clarified that undesired oligomer formation can consume the feedstock, particularly in batch reactors during the heating phase, underscoring the need for controlled reaction conditions. researchgate.net
Process Optimization for Industrial Production of this compound
Optimizing the industrial synthesis of this compound focuses on maximizing yield and selectivity while ensuring an economically viable and scalable process.
Efforts to enhance yield and selectivity have explored various reactants, catalysts, and reaction conditions. Historically, processes using acetaldehyde yielded MEP at around 50-60%, with significant portions of by-products. google.com A key advancement was the use of specific ammonium salts as both a source of ammonia and a catalyst or promoter.
A Design of Experiments (DoE) approach identified ammonium acetate as a highly suitable promoter for the reaction, significantly influencing the yield. researchgate.net By optimizing parameters such as temperature and reactant concentration, yields can be substantially improved. For instance, a process reacting acetaldehyde with an aqueous ammonium salt solution under optimized conditions reported a yield of approximately 76.9%. The use of paraldehyde with aqueous ammonium hydroxide and ammonium acetate as a catalyst has been shown to produce yields in the range of 50-53%. orgsyn.org A significant advantage of using an aqueous ammonium salt phase is the ability to recycle the salt solution after concentrating it to remove reaction water and replenishing it with ammonia.
| Reactants | Catalyst/Promoter | Temperature (°C) | Yield (%) | Source(s) |
| Paraldehyde, Aqueous Ammonia | Ammonium Acetate | 230 | 50-53 | orgsyn.org |
| Acetaldehyde, Aqueous Ammonium Salts | - | 225 | ~76.9 | |
| Acetaldehyde Ammonia Trimer (AAT) | Ammonium Acetate | 200 | - | researchgate.net |
| Paraldehyde, Aqueous Ammonia | Ammonium Acetate | 255-265 | ~70 | google.com |
The industrial production of this compound is carried out in high-pressure reactors due to the volatile nature of the reactants and the high temperatures required. The reaction is exothermic, a factor that must be managed in the reactor design to prevent temperature spikes that could negatively affect the yield. orgsyn.org
Operating parameters vary, but typically involve temperatures between 200°C and 270°C and high pressures. nih.govgoogle.com One described industrial process uses a closed system operating at 230°C and a pressure of 80-100 bar (approximately 1160-1450 psi). oecd.org Another laboratory-scale synthesis in a steel autoclave reported pressures ranging from 800 to 3000 lb (approximately 55 to 207 bar) at 230°C. orgsyn.org
Reactor design has evolved to optimize performance. Initial studies and production often utilized pressurized autoclaves in semi-batch processes. aidic.itresearchgate.net To improve efficiency and control, continuous reactor systems have been developed. These include continuous setups with coil-type reactors, which allow for precise control of residence time. aidic.it In one study, a continuous coil reactor operating at 200°C and 30 bar was used to investigate the reaction. aidic.it Further process intensification has been achieved by incorporating static mixers into the reactor design. These devices create turbulent conditions that enhance the mixing of reactants, reducing the time required for mass transfer and bringing the process yield closer to the ideal case. aidic.it Another continuous process design involves a series of vertical reaction towers through which the reactants pass. google.com
| Reactor Type | Temperature (°C) | Pressure | Source(s) |
| Steel Autoclave (Semi-batch) | 230 | 800-3000 lbs (~55-207 bar) | orgsyn.org |
| Dedicated Plant (Closed System) | 230 | 80-100 bar | oecd.org |
| Coil-Type Reactor (Continuous) | 200 | 30 bar | aidic.it |
| Pressure Reactor | 180-270 | 190-670 psig (~13-46 bar) | google.com |
| Vertical Reaction Towers (Continuous) | 190-250 | 1650-1850 lbs/sq. in. (~114-128 bar) | google.com |
Chemical Transformations and Derivative Synthesis
Functionalization of the Pyridine (B92270) Ring of 5-Ethyl-2-methylpyridine
The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This influences both electrophilic and nucleophilic substitution reactions.
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the activating effects of the alkyl groups can facilitate reactions under specific conditions. The aromatic nature of the pyridine ring makes it susceptible to substitution reactions with electrophiles smolecule.com. In related substituted pyridines, such as aminopyridine derivatives, the position of substitution is directed by the existing groups. For instance, in aminopyridines, the amine group activates the ring, directing electrophiles like in nitration and sulfonation reactions to the 3-position . Halogenation is a key step in creating functionalized derivatives; for example, introducing a halogen at the 4-position allows for subsequent amination reactions . The synthesis of derivatives like 3-ethyl-2-fluoro-4-iodo-5-methylpyridine (B11852783) involves electrophilic aromatic substitution to introduce the halogen atoms evitachem.com.
The pyridine ring is more reactive towards nucleophiles than benzene, particularly at the 2-, 4-, and 6-positions. Nucleophilic displacement of a good leaving group occurs most readily at the 2- and 4-positions abertay.ac.uk.
A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves amination with sodamide abertay.ac.uk. For this compound, amination with sodamide results in the formation of 2-amino-5-ethyl-6-methylpyridine, as the 2- and 6-positions are the most electrophilic abertay.ac.ukcdnsciencepub.com. Research has confirmed that amination of this compound yields the derivative aminated at the position adjacent to the nitrogen, not the 4-amino derivative cdnsciencepub.com.
Furthermore, derivatives of this compound can be synthesized through nucleophilic aromatic substitution. For instance, starting from a halogenated precursor, 5-ethyl-2-methylpyridin-4-amine (B1594435) can be produced by reaction with ammonia (B1221849) or other amine nucleophiles, sometimes facilitated by palladium catalysis .
Reactions Involving the Alkyl Side Chains
The ethyl and methyl groups attached to the pyridine ring are also sites for various chemical transformations, including hydroxymethylation, oxidation, and reduction.
The methyl group at the 2-position of this compound is particularly reactive and can undergo condensation reactions. A notable transformation is hydroxymethylation, which involves reacting this compound with formaldehyde. This reaction typically occurs at elevated temperatures and pressures and leads to the formation of 5-ethyl-2-(2-hydroxyethyl)pyridine researchgate.nete-bookshelf.debeilstein-journals.org. This chain-extended alcohol is a key intermediate in the synthesis of important pharmaceutical compounds, such as the anti-diabetic drug Pioglitazone researchgate.netbeilstein-journals.org. The synthesis of 2-pyridinemethanol, 5-ethyl- can be achieved through routes involving the modification of simpler pyridine derivatives like 2-picoline with formaldehyde, followed by reduction ontosight.ai.
The alkyl side chains of this compound can be selectively oxidized. The oxidation of this compound is an industrially significant process for the production of nicotinic acid (Vitamin B3) wikipedia.orgmdpi.com. This reaction is typically carried out using strong oxidizing agents like nitric acid at high temperatures and pressures mdpi.com. The reaction proceeds through the formation of an intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated to yield nicotinic acid mdpi.com. The oxidation can also be directed to form other products; for example, studies on the oxidative conversion over vanadium oxide catalysts have identified products like pyridine-2-aldehyde and di(5-ethyl)-2-pyridil researchgate.net.
Regarding reduction, while the pyridine ring itself can be reduced with complex hydrides, this process can be difficult to control selectively abertay.ac.uk. More commonly, derivatives of this compound are used as reducing agents. A notable example is the this compound borane (B79455) complex (PEMB), which is a useful reagent for the reductive amination of aldehydes and ketones researchgate.net. This complex selectively reduces carbonyl groups in the presence of an amine to form new C-N bonds researchgate.net.
Synthesis and Characterization of Novel this compound Derivatives
The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives with potential applications in various fields. The characterization of these new compounds involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Several derivatives have been synthesized and characterized in research literature. For example, 5-ethyl-2-methylisonicotinic acid is produced by the oxidation of the parent compound . Another derivative, 2-acetoxymethyl-5-ethyl pyridine, is synthesized from 5-ethyl-2-methyl pyridine and can be isolated as a slightly yellow oil . The synthesis of halogenated derivatives, such as 3-ethyl-2-fluoro-4-iodo-5-methylpyridine, involves multi-step processes including halogenation and functional group modifications evitachem.com.
A particularly interesting class of derivatives are the amine-borane complexes. The this compound borane complex (PEMB) has been synthesized and characterized as a stable and effective reducing agent for reductive aminations researchgate.net. The synthesis and characterization of these novel derivatives are crucial for discovering new reagents and building blocks for medicinal and materials chemistry.
Table 1: Synthesized Derivatives of this compound
| Derivative Name | Parent Compound | Key Reagents/Reaction Type | Reference |
|---|---|---|---|
| Nicotinic Acid | This compound | Nitric Acid / Oxidation | wikipedia.orgmdpi.com |
| 2,5-Pyridinedicarboxylic acid | This compound | Nitric Acid / Oxidation | mdpi.com |
| 5-Ethyl-2-(2-hydroxyethyl)pyridine | This compound | Formaldehyde / Hydroxymethylation | researchgate.nete-bookshelf.de |
| 5-Ethyl-2-methylpyridin-4-amine | Halogenated this compound | Ammonia / Nucleophilic Substitution | |
| 5-Ethyl-2-methylisonicotinic acid | This compound | Oxidizing Agent / Oxidation | |
| 2-Amino-5-ethyl-6-methylpyridine | This compound | Sodamide / Chichibabin Reaction | abertay.ac.ukcdnsciencepub.com |
| This compound borane complex | This compound | Borane source / Complexation | researchgate.net |
| 2-Acetoxymethyl-5-ethyl pyridine | This compound | Acetylation | |
| 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine | Substituted pyridine derivative | Halogenation / Alkylation | evitachem.com |
Amine Derivatives (e.g., 5-Ethyl-2-methylpyridin-3-amine, 5-Ethyl-2-methylpyridin-4-amine)
The introduction of an amino group onto the this compound core significantly alters its chemical properties and opens avenues for further functionalization. The position of the amino group is critical to the derivative's reactivity and potential applications.
5-Ethyl-2-methylpyridin-4-amine has been synthesized and is used as a precursor for more complex organic compounds and as a ligand in coordination chemistry. orgsyn.org The synthesis of this derivative is an important aspect of pyridine chemistry, often achieved through multi-step reactions starting from simple precursors like acetaldehyde (B116499) and ammonia. orgsyn.org The general principle involves the initial formation of the pyridine ring followed by nitration and subsequent reduction to the amine. The amino group at the 4-position can act as a nucleophile, enabling it to participate in various biochemical and chemical reactions. orgsyn.org
While detailed synthetic procedures and properties for 5-Ethyl-2-methylpyridin-3-amine are not as readily available in the surveyed literature, the general strategies for synthesizing aminopyridines would apply. These typically involve the nitration of the parent pyridine, followed by reduction. The regioselectivity of the nitration step would be crucial in determining the final position of the amino group.
Table 1: Properties of 5-Ethyl-2-methylpyridin-4-amine
| Property | Value |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| Chemical Structure | Contains an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position of the pyridine ring. |
| Primary Use | Precursor for synthesizing complex organic compounds; Ligand in coordination chemistry. orgsyn.org |
Borane Complexes and Their Utility in Organic Synthesis
This compound readily forms a stable complex with borane, known as this compound borane (PEMB). This complex is a valuable reagent in organic synthesis, primarily utilized for its properties as a reducing agent.
PEMB is synthesized by reacting this compound with a borane source, such as diborane (B8814927) or a borane-tetrahydrofuran (B86392) complex. ontosight.aismolecule.com The resulting complex is an air-stable liquid, which offers a significant advantage over more moisture-sensitive borane complexes. ontosight.ai
The primary application of PEMB is in the reductive amination of aldehydes and ketones, where it efficiently converts these carbonyl compounds into amines. researchgate.net It is also effective in reducing other functional groups, including carboxylic acids to alcohols. ontosight.ai The stability of PEMB in protic solvents like methanol (B129727) further enhances its utility in a variety of reaction conditions.
Table 2: Properties and Applications of this compound Borane (PEMB)
| Property/Application | Description |
| Molecular Formula | C8H11N·BH3 |
| Molecular Weight | 135.01 g/mol ontosight.ai |
| Physical State | Colorless to slightly yellow liquid ontosight.ai |
| Key Feature | Air-stable reducing agent ontosight.ai |
| Primary Use | Reductive amination of ketones and aldehydes researchgate.net |
| Other Synthetic Uses | Reduction of carboxylic acids to alcohols ontosight.ai |
Vinylpyridine Derivatives and Their Polymerization
The ethyl group at the 5-position of this compound can be dehydrogenated to form the corresponding vinyl derivative, 2-methyl-5-vinylpyridine (B86018). This transformation is a critical step in producing a monomer that can undergo polymerization.
The synthesis of 2-methyl-5-vinylpyridine from this compound is typically achieved through catalytic dehydrogenation at elevated temperatures. The resulting vinylpyridine is a valuable monomer used in the production of specialty polymers.
These polymers find applications in various industries. For instance, a terpolymer latex of 2-vinylpyridine, styrene, and butadiene is used as a tire-cord binder. The vinylpyridine unit in the polymer chain enhances the adhesion of the rubber to the reinforcing fibers. The polymerization can be initiated by radical, cationic, or anionic initiators, leading to polymers with different properties.
Quaternary Ammonium (B1175870) Salts
The nitrogen atom in the pyridine ring of this compound can be alkylated to form quaternary ammonium salts, also known as pyridinium (B92312) salts. These compounds have a permanent positive charge on the nitrogen atom, which imparts unique properties and applications.
The synthesis of these salts involves the reaction of this compound with an alkyl halide. The properties of the resulting quaternary ammonium salt, such as its solubility and potential applications, are influenced by the nature of the alkyl group introduced. For example, the synthesis of N-alkylnicotinamide bromides with varying alkyl chain lengths has been explored, demonstrating how the alkyl chain influences surface-active properties. A specific example is 1-tetradecyl-5-ethyl-2-methylpyridinium bromide.
Quaternary ammonium salts derived from pyridine have been investigated for various applications, including their use in the development of novel pharmaceuticals and agrochemicals.
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for understanding how these structural modifications influence the interaction of these compounds with biological targets.
One notable SAR study focused on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as selective antagonists for the human A3 adenosine (B11128) receptor. In this study, the influence of different alkyl groups at the 2- and 4-positions was investigated. It was found that an ethyl group was favored over a methyl group at both the 2- and 4-positions for A3 receptor affinity.
Furthermore, the nature of the acyl groups at the 3- and 5-positions, as well as the substituent on the 6-phenyl group, played a significant role in determining the potency and selectivity of these compounds. For example, a derivative with a 6-(3-chlorophenyl) group displayed a high affinity for the human A3 receptor. These findings highlight the importance of systematic structural modifications to optimize the biological activity of this compound derivatives.
Applications in Chemical Industry and Advanced Materials
5-Ethyl-2-methylpyridine as an Industrial Chemical Intermediate
This compound, also known as aldehyde-collidine, is a colorless liquid organic compound with the formula (C₂H₅)(CH₃)C₅H₃N. wikipedia.org It is recognized for its utility as a starting material and intermediate in the synthesis of a wide range of commercially important chemicals. nih.govgoogle.com Its value stems from its efficient preparation from simple reagents and its strategic importance in the production of high-value downstream products. wikipedia.org
One of the most significant industrial applications of this compound is its role as a primary precursor in the synthesis of Nicotinic Acid, a form of vitamin B3 commonly known as Niacin. wikipedia.org Nicotinic acid and its amide derivative, nicotinamide, are essential human nutrients vital for metabolism and are widely used as additives in animal feed and human food products. nih.govresearchgate.net The majority of global nicotinic acid production relies on the chemical oxidation of this compound. nih.govresearchgate.net
The industrial conversion of this compound to nicotinic acid is predominantly achieved through a liquid-phase oxidation reaction using nitric acid (HNO₃) under demanding conditions. nih.govchemicalbook.com This method, often associated with the Lonza process, involves heating the reactants at high temperatures and pressures. nih.govresearchgate.net
The reaction proceeds in two main stages:
Oxidation: this compound is first oxidized to form an unstable intermediate, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). nih.gov
Decarboxylation: This intermediate is then selectively decarboxylated at a high temperature to yield the final nicotinic acid product. nih.gov
This process is highly effective but operates in a corrosive environment and generates nitrous oxide (N₂O), a potent greenhouse gas, as a significant by-product. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Starting Material | This compound | nih.govchemicalbook.com |
| Oxidizing Agent | Nitric Acid (HNO₃) | nih.govresearchgate.net |
| Temperature | 190–270 °C | nih.govresearchgate.net |
| Pressure | 2–8 MPa | nih.gov |
| Intermediate | 2,5-pyridinedicarboxylic acid | nih.gov |
| Final Product | Nicotinic Acid (Niacin) | wikipedia.org |
| Key By-product | Nitrous Oxide (N₂O) | researchgate.net |
The structural framework of this compound makes it an important starting material for the synthesis of several active pharmaceutical ingredients (APIs). jubilantingrevia.com Its pyridine (B92270) ring and ethyl group can be chemically modified through various reactions to construct the complex molecular architectures required for therapeutic drugs. google.comnih.gov
This compound serves as an intermediate in the production of Etoricoxib (B1671761), a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. jubilantingrevia.com While multiple synthetic routes to Etoricoxib exist, they often involve the construction of a bipyridine core. portico.orgquickcompany.in Synthetic strategies utilize pyridine derivatives, such as 5-bromo-2-methylpyridine (B113479) or 3-hydroxy-6-methylpyridine, which can be prepared from related precursors, to build the necessary molecular structure for the final drug compound. portico.org
This compound is a key starting material in the synthesis of Pioglitazone, an antidiabetic medication used to treat type 2 diabetes. jubilantingrevia.com The chemical structure of Pioglitazone features a distinctive 5-[p-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl] moiety. nih.govnewdrugapprovals.orgnih.gov The synthesis of this critical side chain begins with this compound, which is modified to create the 2-(5-ethyl-2-pyridyl)ethoxy group that is essential for the drug's therapeutic activity. google.comnewdrugapprovals.org
| Pharmaceutical | Therapeutic Class | Role of this compound | Source |
|---|---|---|---|
| Etoricoxib | NSAID (COX-2 Inhibitor) | Intermediate in the synthesis of the core bipyridine structure. | jubilantingrevia.com |
| Pioglitazone | Antidiabetic | Starting material for the synthesis of the essential 2-(5-ethyl-2-pyridyl)ethoxy side chain. | jubilantingrevia.comnih.govnewdrugapprovals.org |
Beyond pharmaceuticals, this compound is also utilized as an intermediate in the agrochemical industry. jubilantingrevia.comarxada.com Its applications in this sector include its use in the synthesis of modern herbicides. Specifically, it is a precursor for the herbicide Topramezone, which is used for selective post-emergence weed control in crops like corn. jubilantingrevia.com The synthesis of such complex agrochemicals relies on versatile building blocks like this compound to achieve the desired efficacy and selectivity.
Component in the Production of Vinyl Pyridines for Copolymers
This compound is a key precursor in the synthesis of 2-methyl-5-vinylpyridine (B86018) (MVP), a monomer used in the production of specialty copolymers. researchgate.net The primary method for this conversion is the vapor-phase dehydrogenation of this compound at elevated temperatures, typically between 500°C and 800°C. lucintel.com This process involves passing the vapor of this compound, often mixed with an inert gas, over a dehydrogenation catalyst. lucintel.com
The resulting MVP can be polymerized with other monomers, such as N-vinylpyrrolidone, to create copolymers with specific functional properties. semanticscholar.org These copolymers have found applications in various fields due to their unique characteristics, which can include immunostimulatory and anticancer activities. semanticscholar.org The production process yields a condensate containing both the desired 2-methyl-5-vinylpyridine and unreacted this compound, which can be separated by fractional distillation and recycled to improve process efficiency. lucintel.com
Applications of this compound Derivatives in Catalysis and Synthesis
Derivatives of this compound have been developed for specialized roles in chemical synthesis, particularly as reagents for reductive amination and as ligands in the formation of metal complexes for catalysis.
Role as Reductive Amination Reagents
A significant application of this compound is in the formation of its borane (B79455) complex, this compound borane (PEMB). semanticscholar.orgjubilantingrevia.com This derivative serves as a stable and effective reagent in reductive amination, a crucial chemical reaction for forming amines from aldehydes or ketones. semanticscholar.org
PEMB is valued as a more stable alternative to other amine-borane complexes like pyridine borane, which has a limited shelf life. jubilantingrevia.com Key advantages of this compound borane are detailed in the table below.
| Property | This compound borane | Pyridine borane |
| Physical State | Liquid | Solid |
| DSC Onset | 205 °C | Decomposes > 54 °C |
| Stability | High thermal stability, higher flashpoint | Shelf life of only six months |
| Handling | Easy to handle on a pilot scale | Less stable |
Data sourced from ACS Green Chemistry Institute. jubilantingrevia.com
The stability of PEMB allows for its use in protic solvents like methanol (B129727), which are necessary for the formation of the iminium intermediate during the reaction. semanticscholar.orgjubilantingrevia.com This reagent is capable of effectively utilizing two of its three hydrides, maximizing the atom economy of the process. semanticscholar.org
Ligands in Metal Complex Formation for Catalytic Applications
Pyridine derivatives are widely used as ligands in coordination chemistry, where they bond to a central metal atom to form a complex. eurjchem.com These metal complexes often function as catalysts, and the electronic and steric properties of the pyridine ligand can be modified to fine-tune the catalyst's activity and selectivity. eurjchem.com
While research on this compound itself as a primary ligand is specific, its derivatives have been successfully incorporated into metal complexes for catalytic purposes. For instance, a derivative, 5-amino-2-ethylpyridine-2-carboximidate, has been used to synthesize a series of copper, cobalt, nickel, and manganese complexes. bohrium.com These complexes have demonstrated good catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction in organic synthesis. bohrium.com The pyridine-based structural unit is crucial for forming stable and active catalytic centers. bohrium.com The use of such ligands highlights the broader strategy of employing main group elements and their compounds to create unique electronic and steric environments for transition metal catalysts. nih.gov
Other Specialized Industrial Uses
Beyond its role in polymer and catalyst chemistry, this compound is utilized in specialized industrial applications, including corrosion inhibition and textile finishing.
Formulation as Corrosion Inhibitors
This compound is employed as a corrosion inhibitor, particularly for chlorinated solvents. jubilantingrevia.combohrium.com The effectiveness of pyridine and its derivatives in preventing corrosion stems from their ability to adsorb onto metal surfaces, forming a protective barrier that inhibits the corrosive action of acidic media. researchgate.netasianpubs.orgnih.gov
The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atom, as well as the pi-electrons of the aromatic ring, with the vacant orbitals of the metal. nih.gov The presence of electron-donating substituents on the pyridine ring, such as the ethyl and methyl groups in this compound, increases the electron density on the ring. researchgate.net This enhanced electron density strengthens the bond between the inhibitor molecule and the metal surface, leading to more effective corrosion inhibition compared to unsubstituted pyridine. researchgate.net This adsorption process blocks the active sites on the metal where corrosion would otherwise occur. asianpubs.org
Utilization in Textile Finishing Processes
In the textile industry, this compound serves as an intermediate in the formulation of textile finishes. jubilantingrevia.combohrium.com While specific formulations using the parent compound are proprietary, research into its derivatives demonstrates their potential for imparting functional properties to fabrics. For example, pyridine acetohydrazide derivatives have been synthesized and applied to cotton fabrics to confer antimicrobial characteristics. These modified textiles show significant activity against bacteria such as S. aureus and E. coli. The pyridine derivative is first synthesized and then used to create metal complexes directly on the cotton fabric, resulting in a durable and functional finish.
Constituents in Germicides
This compound serves as a key intermediate in the synthesis of more complex chemical structures that exhibit germicidal properties. While the compound itself is not typically used directly as a germicide, its pyridine ring structure is a common feature in many antimicrobial agents. Researchers have successfully synthesized and tested derivatives of this compound, demonstrating their potential as effective antibacterial and antifungal compounds.
One area of research has focused on the synthesis of novel nitrogen-containing heterocycles derived from this compound. For instance, a series of chalcones, pyrimidines, and imidazolinones have been synthesized using 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a derivative of this compound, as a starting material. nih.gov These resulting compounds were then screened for their in vitro antimicrobial activity against a range of bacterial and fungal strains.
The research findings indicated that many of these synthesized derivatives exhibited significant inhibitory activity against the tested microorganisms, with some showing efficacy comparable to or even better than standard antimicrobial drugs. nih.gov This highlights the importance of this compound as a foundational molecule for the development of new germicidal agents.
Below are data tables summarizing the antibacterial and antifungal screening results for some of the synthesized pyrimidine (B1678525) derivatives. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound Derivatives Minimum Inhibitory Concentration (MIC) in μg/mL
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| Derivative 5a | 50 | 100 | 100 | 200 |
| Derivative 5b | 25 | 50 | 50 | 100 |
| Derivative 5c | 12.5 | 25 | 50 | 50 |
| Derivative 5d | 50 | 25 | 100 | 100 |
| Ampicillin (Standard) | 25 | 50 | 50 | 100 |
Table 2: Antifungal Activity of this compound Derivatives Minimum Inhibitory Concentration (MIC) in μg/mL
| Compound | Aspergillus niger | Candida albicans |
|---|---|---|
| Derivative 5a | 100 | 200 |
| Derivative 5b | 50 | 100 |
| Derivative 5c | 25 | 50 |
| Derivative 5d | 50 | 100 |
| Griseofulvin (Standard) | 100 | 500 |
These findings underscore the value of this compound as a precursor in the synthesis of novel compounds with potential applications as germicides in various industrial and pharmaceutical settings. The versatility of its chemical structure allows for the creation of a diverse range of derivatives with tailored antimicrobial properties.
Analytical and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Ethyl-2-methylpyridine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the protons of the methyl group attached to the ring. The integration of these signals confirms the proton count for each group, while the splitting patterns (e.g., triplet for the ethyl's methyl group, quartet for the ethyl's methylene group) reveal adjacent proton relationships. A ¹H NMR spectrum is available in a deuterated chloroform (B151607) (CDCl₃) solvent. spectrabase.com
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The spectrum of this compound will display unique signals for each of the eight carbon atoms, including the five carbons of the pyridine ring and the three carbons of the alkyl substituents. chemicalbook.com
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring - H3 | ~7.3 | d |
| Pyridine Ring - H4 | ~7.0 | d |
| Pyridine Ring - H6 | ~8.3 | s |
| -CH₂- (Ethyl) | ~2.6 | q |
| -CH₃ (Ring) | ~2.5 | s |
| -CH₃ (Ethyl) | ~1.2 | t |
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. The compound has a molecular weight of 121.18 g/mol . nih.govwikipedia.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass spectrum of this compound typically shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 121. nih.govnist.gov A significant fragment is commonly observed at m/z 106, corresponding to the loss of a methyl group (-CH₃). nih.gov The fragmentation pattern provides a characteristic fingerprint for the molecule. nist.govnist.gov
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 121 | High | [M]⁺ (Molecular Ion) |
| 106 | High | [M-CH₃]⁺ |
| 77 | Moderate | Further Fragmentation |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands. These include C-H stretching vibrations from both the aromatic ring and the aliphatic alkyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-H bending vibrations. The National Institute of Standards and Technology (NIST) provides gas-phase IR spectrum data for this compound. nist.govnist.gov
Raman Spectroscopy : Raman spectroscopy also provides insight into the vibrational modes of the molecule. spectrabase.com SpectraBase lists the availability of FT-Raman spectra for this compound. spectrabase.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
Gas chromatography is a primary method for determining the purity of volatile compounds like this compound. In this technique, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (retention time) is a characteristic property that can be used for identification. The area under the resulting peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis. Purity levels for commercially available this compound are often reported as greater than 95.0% as determined by GC. thegoodscentscompany.com The NIST Chemistry WebBook also indicates the availability of gas chromatography data for this compound. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and separation of this compound. lgcstandards.com A reverse-phase (RP) HPLC method can be employed for its analysis using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications compatible with mass spectrometry (MS), formic acid can be used as the modifier instead of phosphoric acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV at 250 nm |
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound's Spectroscopic Properties
Despite a thorough search of scientific literature and chemical databases, no specific studies detailing the use of computational chemistry for the interpretation and prediction of spectroscopic data for the compound this compound have been identified. Consequently, a detailed article focusing on the quantum chemical calculations of its spectroscopic parameters, as requested, cannot be generated at this time due to the absence of published research on this specific topic.
While computational methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to predict and analyze the spectroscopic characteristics of various organic molecules, including many pyridine derivatives, it appears that this compound has not been the specific subject of such a computational investigation in publicly accessible research. These computational techniques are invaluable for correlating molecular structure with spectral data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions. They allow researchers to simulate spectra, assign experimental peaks, and gain deeper insights into the electronic structure and bonding of molecules.
The requested article outline centered on "," with a specific focus on "Computational Chemistry for Spectroscopic Data Interpretation and Prediction" and "Quantum Chemical Calculations for Spectroscopic Parameters." Fulfilling this request would necessitate access to research findings that include:
The specific quantum chemical methods and basis sets used in the calculations.
Calculated spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies).
Data tables comparing these theoretical values with experimental data to validate the computational models.
Detailed analysis of the molecular orbitals and electronic transitions.
The absence of such dedicated research on this compound makes it impossible to provide a scientifically accurate and informative article that adheres to the specified, highly focused outline. While general principles of computational chemistry as applied to similar molecules could be discussed, this would deviate from the strict requirement to focus solely on this compound.
Therefore, until research is published that specifically addresses the quantum chemical calculations of spectroscopic parameters for this compound, the generation of the requested article with its detailed, data-driven subsections remains unfeasible.
Environmental Fate and Ecotoxicological Research
Environmental Behavior and Distribution
The distribution of 5-Ethyl-2-methylpyridine in the environment is a result of complex processes including degradation, partitioning between different media, and sorption to solids. tandfonline.com Its release into the environment can occur through waste streams associated with its production and use in manufacturing nicotinic acid, nicotinamide, and vinyl pyridines, as well as its application as a corrosion inhibitor and an intermediate for germicides. nih.govechemi.com Effluents from oil processing facilities are also a source of its environmental release. nih.govechemi.com
The persistence of this compound in the environment is determined by the rates of various degradation processes, including biodegradation in soil and water, and atmospheric degradation.
The biodegradation of this compound appears to be a slow process under certain conditions. nih.govechemi.com In an aerobic column study that utilized subsurface sediments from a contaminated site, only 43.4% of the initial amount of this compound was removed after 35 days of operation. nih.govechemi.com Another experiment using a chemostat with groundwater indicated that very little biodegradation occurred over a four-week test period. nih.gov
However, some studies suggest it can be readily biodegradable under specific test conditions. One study reported a 77% degradation in an OECD Test Guideline 301E, which classifies it as readily biodegradable. chemicalbook.com The same source also indicated a 98.7% elimination from water according to OECD Test Guideline 302B. chemicalbook.com Conversely, a modified OECD Screening Test (301 E) using non-adapted activated sludge showed only 10% DOC-removal after approximately two days. oecd.org Canadian authorities have concluded that, based on empirical data, alkyl pyridines are expected to be persistent in water, soil, and sediment. canada.ca
Biochemical Oxygen Demand (BOD) data further illustrates its variable degradation, showing 4.4% of the theoretical demand met in 5 days, which increased to 56.6% in 20 days. nih.gov
Table 1: Biodegradation Data for this compound
| Test Type | Duration | Result | Classification | Source |
|---|---|---|---|---|
| Aerobic Column Study | 35 days | 43.4% removal | Slow biodegradation | nih.govechemi.com |
| Chemostat (Groundwater) | 4 weeks | Little biodegradation | Slow biodegradation | nih.gov |
| OECD Test Guideline 301E | - | 77% | Readily biodegradable | chemicalbook.com |
| OECD Test Guideline 302B | - | 98.7% | Readily eliminated from water | chemicalbook.com |
| Modified OECD Screening Test (301 E) | ~2 days | 10% DOC-removal | - | oecd.org |
| Biochemical Oxygen Demand (BOD) | 5 days | 4.4% of theoretical | - | nih.gov |
| Biochemical Oxygen Demand (BOD) | 20 days | 56.6% of theoretical | - | nih.gov |
Volatilization is considered an important environmental fate process for the neutral form of this compound. nih.govjubilantingrevia.com This is based on an estimated Henry's Law constant of 1.9 x 10⁻⁵ atm-m³/mol. nih.govechemi.comjubilantingrevia.com Calculations based on this constant estimate the volatilization half-life for the neutral chemical from a model river (1 meter deep) to be 1.5 days and from a model lake to be 20 days. oecd.org
Table 2: Volatilization Properties of this compound
| Property | Value | Significance | Source |
|---|---|---|---|
| Henry's Law Constant | 1.9 x 10⁻⁵ atm-m³/mol | Indicates potential for volatilization of the neutral species | nih.govechemi.comjubilantingrevia.com |
| pKa | 6.51 | Indicates protonation in acidic/neutral media, inhibiting volatilization | nih.govechemi.comguidechem.com |
| Vapor Pressure | 1.43 mmHg at 25°C | Suggests potential for volatilization from dry surfaces | nih.govechemi.comguidechem.com |
| Volatilization Half-Life (Model River) | 1.5 days | Estimated for the neutral form | oecd.org |
| Volatilization Half-Life (Model Lake) | 20 days | Estimated for the neutral form | oecd.org |
Once in the atmosphere, this compound is expected to exist exclusively in the vapor phase due to its vapor pressure. nih.govjubilantingrevia.comguidechem.com The primary degradation mechanism in the atmosphere is the reaction with photochemically-produced hydroxyl radicals. nih.govjubilantingrevia.comguidechem.com The estimated half-life for this reaction is 7 days, based on a calculated rate constant of 2.4 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov Direct photolysis is not anticipated to be a significant environmental fate process for alkylated pyridines. guidechem.com
The environmental distribution of this compound can be predicted using fugacity models. A level I fugacity model calculation suggests the following theoretical distribution:
Water: 62.3%
Air: 23.5%
Soil: 13.9%
Sediment: 0.3%
This model indicates that water is the primary environmental sink for this compound, with a significant portion also partitioning to the atmosphere. oecd.org
Table 3: Theoretical Environmental Partitioning (Fugacity Level I Model)
| Compartment | Percentage Distribution | Source |
|---|---|---|
| Water | 62.3% | oecd.org |
| Air | 23.5% | oecd.org |
| Soil Solids | 13.9% | oecd.org |
| Sediment Solids | 0.3% | oecd.org |
| Suspended Sediment | 0.01% | oecd.org |
| Biota (fish) | 0.0008% | oecd.org |
The mobility of this compound in soil is influenced by its sorption characteristics. An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 170 suggests that the neutral form of the compound has moderate mobility in soil. nih.govechemi.comjubilantingrevia.com
However, sorption is highly dependent on the pH of the soil. nih.govechemi.com Given its pKa of 6.51, this compound will be predominantly in its protonated, cationic form in acidic to neutral soils. nih.govechemi.com Cations tend to adsorb more strongly to negatively charged soil particles than neutral molecules. nih.govechemi.com Therefore, the mobility of this compound is expected to be significantly lower in acidic and neutral soils compared to alkaline soils. nih.govechemi.com The primary sorption mechanism for related pyridine (B92270) compounds to clay minerals is believed to be cation exchange. researchgate.net In aquatic systems, the estimated Koc value suggests that adsorption to suspended solids and sediment is not a major fate process. echemi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicotinic acid |
| Nicotinamide |
Degradation Pathways and Kinetics
Ecological Risk Assessment
The ecological risk of this compound is assessed through its potential toxicity to aquatic life, its persistence in the environment, and its capacity to accumulate in living organisms. Screening assessments have categorized the substance as meeting the criteria for persistence, though it is not expected to significantly bioaccumulate. canada.cacanada.ca While its potential for biomagnification is low, the compound is recognized as harmful to aquatic organisms and can have long-lasting effects in aquatic ecosystems. canada.cacanada.calgcstandards.com A predicted no-effect concentration (PNEC) for aquatic environments has been calculated at 0.0689 mg/l. oecd.org
Studies on this compound have determined its toxicity to various aquatic organisms, including fish, invertebrates, and algae. The substance is generally classified as harmful to aquatic life. lgcstandards.com
For fish, the 96-hour lethal concentration (LC50) for the fathead minnow (Pimephales promelas) has been reported in the range of 77.6 to 84.8 mg/L. lgcstandards.comchemicalbook.com In studies with the Rainbow trout (Salmo gairdneri), the LC50 (96 Hr) was found to be between 55.6 mg/L and 100 mg/L. jubilantingrevia.com For this same species, the No Observed Effect Concentration (NOEC) was determined to be less than 9.5 mg/L, and the Lowest Observed Effect Concentration (LOEC) was less than or equal to 9.5 mg/L. jubilantingrevia.com
Regarding aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia (water flea) is reported as 40 mg/L. fishersci.comthermofisher.com
Toxicity studies on algae show a 72-hour median effective concentration (ErC50) of 61.2 mg/L. jubilantingrevia.com A more sensitive endpoint, the No Observed Effect Concentration (NOEC) for algae over 72 hours, was determined to be 0.689 mg/L, which was the basis for deriving the predicted no-effect concentration for aquatic environments. oecd.orgjubilantingrevia.com
Table 1: Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Pimephales promelas (Fathead minnow) | 96 hours | LC50 | 77.6 - 84.8 | lgcstandards.com |
| Salmo gairdneri (Rainbow trout) | 96 hours | LC50 | 55.6 - 100 | jubilantingrevia.com |
| Salmo gairdneri (Rainbow trout) | 96 hours | NOEC | < 9.5 | jubilantingrevia.com |
| Daphnia (Water flea) | 48 hours | EC50 | 40 | fishersci.comthermofisher.com |
| Algae | 72 hours | ErC50 | 61.2 | jubilantingrevia.com |
| Algae | 72 hours | NOEC | 0.689 | jubilantingrevia.com |
This compound is considered to be persistent in the environment. canada.cajubilantingrevia.com It is not expected to degrade quickly and can persist in air, water, soil, and sediments. canada.ca Based on modeling, it is predicted that the compound will predominantly be found in soil, where its estimated half-life is 75 days. jubilantingrevia.com This persistence level exceeds the EPA criterion of a half-life greater than or equal to two months. jubilantingrevia.com A screening assessment conducted in Canada also concluded that the substance meets the ecological criteria for persistence. canada.cacanada.ca However, one study reported it as readily biodegradable, showing 77% degradation according to OECD Test Guideline 301E, which presents a contradiction to other findings. chemicalbook.com Its persistence may also be influenced by its insolubility in water. fishersci.com
The potential for this compound to bioaccumulate in organisms or to biomagnify through the food chain is considered low. canada.cacanada.ca This assessment is based on its physicochemical properties, such as a low octanol-water partition coefficient (log Kow) and a tendency to ionize. canada.cacanada.ca The estimated log Kow is approximately 2.4. lgcstandards.comjubilantingrevia.com The Bioconcentration Factor (BCF), a key indicator of bioaccumulation potential, has been estimated to be a low value of 14. jubilantingrevia.com This is significantly below the threshold that would classify the substance as bioaccumulative. canada.ca
Table 2: Bioaccumulation Potential of this compound
| Parameter | Value | Reference |
|---|---|---|
| Partition coefficient (log Kow) | 2.39 - 2.41 | lgcstandards.comjubilantingrevia.com |
| Bioconcentration Factor (BCF) | 14 (Estimated) | jubilantingrevia.com |
Environmental Monitoring and Analytical Methods for Detection
Monitoring for this compound in environmental samples like water and sediment can be accomplished using gas chromatography (GC). nih.gov For these matrices, a detection limit of 0.001 mg/L in water and 0.01 mg/L in sediment has been reported. nih.gov A more specific method involves gas chromatography coupled with mass spectrometry (GC-MS). analytice.com For air monitoring, samples can be collected on thermal desorption tubes (TGS), with a reported limit of quantification (LOQ) of approximately 2.5 μg per media using GC-MS analysis. analytice.com The NIOSH Manual of Analytical Methods also provides standardized procedures that can be referenced for its detection. nih.gov
Environmental Management and Remediation Strategies
In the event of an environmental release, specific management and remediation strategies are recommended. For spills, the material should be covered with a dry absorbent material like lime or soda ash before being collected into sealed containers. nj.gov Due to its hazardous nature, disposal of this compound may require it to be treated as hazardous waste, and guidance should be sought from environmental regulatory agencies such as the EPA. nj.gov
For broader environmental contamination, bioremediation presents a potential strategy. researchgate.net Microbial degradation, utilizing bacteria and fungi, is a known pathway for the breakdown of pyridine and its derivatives. researchgate.net Research into the removal of related compounds like 2-methylpyridine (B31789) has also explored the use of adsorption techniques, such as using functionalized activated carbon, which could be applicable for remediation efforts. ascelibrary.org
Biological and Biochemical Research Context
Biochemical Pathways and Biotransformation Studies
5-Ethyl-2-methylpyridine is recognized as a component in the Maillard reaction and processes involving the thermal degradation of sugar. chemicalbook.comsigmaaldrich.comindiamart.com The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars, which is responsible for the desirable color and flavor of many cooked foods. scispace.com This compound is also a precursor in the synthesis of nicotinic acid (vitamin B3), which plays a crucial role in various biochemical processes. wikipedia.org The synthesis involves the oxidation of this compound, followed by decarboxylation. wikipedia.org
Studies have explored the behavior of this and other Maillard reaction products, noting that the rate and amount of their adsorption are influenced by their molecular structure, including the degree of alkyl substitution on the pyridine (B92270) ring. scispace.com Furthermore, this compound can be synthesized from simple precursors like acetaldehyde (B116499) and ammonia (B1221849), highlighting an efficient pathway from basic reagents to a more complex molecule. wikipedia.orgorgsyn.orgresearchgate.net
Occurrence and Detection in Natural Systems and Complex Biological Matrices
This compound has been identified in various natural and biological samples, often as a result of food consumption and processing. foodb.cachemicalbook.comguidechem.comhmdb.cabiomall.in
This compound has been detected in a range of food items. foodb.ca It is found in alcoholic beverages, tea (including black, green, and red tea), cocoa and its products, and pulses like dry red beans. chemicalbook.comfoodb.cachemicalbook.comguidechem.comhmdb.cabiomall.inlookchem.comchemicalbook.comchemicalbook.com Additionally, its presence has been reported in coffee, roasted and fried chicken, and cooked shrimp. chemicalbook.comguidechem.comchemicalbook.com
This compound is a significant contributor to the flavor and aroma of various foods. It is described as having a strong, earthy, and nutty taste. foodb.cahmdb.ca This compound is a key component of the nutty, roasted aroma found in Parmigiano-Reggiano cheese. sigmaaldrich.comindiamart.comchemicalbook.comguidechem.comzhuoerchem.com Its aroma is also characterized as sharp and penetrating. chemicalbook.comguidechem.comchemicalbook.com The detection threshold for its aroma is noted to be 19 parts per billion. chemicalbook.comguidechem.comchemicalbook.com
Table 1: Foods and Beverages Containing this compound
| Food/Beverage | Reference |
|---|---|
| Alcoholic Beverages | chemicalbook.comchemicalbook.comguidechem.comhmdb.cabiomall.inlookchem.comchemicalbook.com |
| Tea (Black, Green, Red) | foodb.cachemicalbook.comguidechem.combiomall.inchemicalbook.comchemicalbook.com |
| Cocoa and Cocoa Products | foodb.cachemicalbook.comguidechem.comhmdb.cabiomall.inchemicalbook.comchemicalbook.com |
| Pulses (e.g., Dry Red Beans) | foodb.cachemicalbook.comguidechem.comhmdb.cachemicalbook.comchemicalbook.com |
| Coffee | chemicalbook.comguidechem.comchemicalbook.com |
| Roasted/Fried Chicken | chemicalbook.comguidechem.comchemicalbook.com |
| Cooked Shrimp | chemicalbook.comguidechem.comchemicalbook.com |
| Parmigiano-Reggiano Cheese | sigmaaldrich.comindiamart.comchemicalbook.comguidechem.comzhuoerchem.com |
| Peppermint Oil | chemicalbook.comguidechem.comchemicalbook.com |
| Whisky | chemicalbook.comchemicalbook.comguidechem.comlookchem.comchemicalbook.com |
As previously mentioned, this compound is associated with the Maillard reaction and the thermal degradation of sugars. chemicalbook.comsigmaaldrich.comindiamart.com These non-enzymatic browning reactions are fundamental in food chemistry, generating a multitude of volatile and semi-volatile compounds, including pyrazines, thiazoles, furans, and pyridines, which collectively create the characteristic aromas and flavors of cooked or roasted products. scispace.com Research using techniques like solid-phase microextraction (SPME) has been employed to study the adsorption of this and other compounds generated during these processes. sigmaaldrich.comindiamart.comscispace.com
The presence of this compound in specific foods has led to the suggestion that it could serve as a potential biomarker for the consumption of those items. foodb.cahmdb.cabiomall.in Dietary biomarkers are measurable indicators of the intake of a particular food or food group and can provide more objective data on dietary exposure than self-reported methods. foodmetabolome.org The detection of this compound in biological samples could therefore indicate the recent consumption of foods like tea, cocoa, or pulses. foodb.cahmdb.ca
Exploration of Bioactive Derivatives of this compound
Research has extended to the synthesis and study of derivatives of this compound to explore their potential bioactivities. These derivatives are seen as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com For instance, this compound is a precursor for creating compounds with potential applications in pest control. a2bchem.com
One area of investigation is the synthesis of compounds with α-glucosidase inhibitory activity, which is relevant for managing blood sugar levels. Derivatives of this compound have been synthesized and shown to possess such inhibitory properties. Additionally, this compound serves as an intermediate in the creation of various biologically active molecules, where its structure can influence the pharmacological interactions of the final drug product. a2bchem.com
Immunostimulatory Properties of Copolymers
Copolymers incorporating pyridine derivatives have been shown to possess significant immunostimulatory properties. Research has specifically highlighted copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018) as having a pronounced immunostimulating effect. google.comresearchgate.net These synthetic polyelectrolytes can dramatically enhance the immune response. For instance, attaching an antigen or a hapten (a small molecule that can elicit an immune response when attached to a large carrier such as a protein) to a synthetic, membrane-active polyelectrolyte chain can increase the strength of the T-independent immune response by several orders of magnitude. yildiz.edu.tr
A patented copolymer based on N-vinyl pyrrolidone, 2-methyl-5-vinyl pyridine, and 4-vinyl pyridine has been identified as a potent activator of phagocytosis, a key process in the innate immune response where cells engulf foreign particles. google.com This copolymer also functions as an effective adjuvant when used with influenza vaccines, boosting the vaccine's efficacy. google.com The development of such polymeric vaccines is seen as a promising strategy because they are expected to be stable and relatively inexpensive to produce. yildiz.edu.tr The research into these copolymers aims to expand the range of biologically active compounds that could be applied in medicine. google.com
| Copolymer Composition | Observed Immunostimulatory Effect | Application |
|---|---|---|
| N-vinylpyrrolidone and 2-methyl-5-vinylpyridine | Pronounced immunostimulatory and anticancer activity. google.comresearchgate.net | General Immunostimulation |
| Poly-2-methyl-5-vinylpyridine (PMVP) with Trinitrophenol (TNP) | Creates a highly potent immunogen, increasing the T-independent immune response significantly. yildiz.edu.tr | Artificial Antigen/Vaccine Development |
| N-vinyl pyrrolidone, 2-methyl-5-vinyl pyridine, and 4-vinyl pyridine | Phagocytosis activator. google.com | Adjuvant for Influenza Vaccines google.com |
Anticancer Activity of Related Compounds
Derivatives of pyridine are actively investigated for their potential as anticancer agents. ontosight.ai Copolymers of N-vinylpyrrolidone with 2-methyl-5-vinylpyridine have been noted not only for their immunostimulatory effects but also for their antitumor activity. google.comresearchgate.net
Research into related structures has yielded promising results. A series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their in-vitro biological activity, demonstrating the potential of this class of compounds. mdpi.com Similarly, novel 2-substituted pyranopyridine derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, with some compounds showing more potent activity than the reference drug doxorubicin. researchgate.net
Studies on N-substituted-(benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridines, which are structurally related to this compound, have been conducted to assess their antiproliferative properties. auctoresonline.org One such derivative, featuring a 4-Iodo substitution on the phenyl ring, demonstrated encouraging anticancer activity against breast (MCF-7, MDA-MB-231) and endometrial (Ishikawa) cancer cell lines, in some cases performing better than the standard treatments tamoxifen (B1202) and 4-hydroxytamoxifen. auctoresonline.org The presence of a halogenated phenyl group, such as a chlorophenyl group, on a pyridinium (B92312) compound is thought to potentially contribute to its anticancer properties. ontosight.ai
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| 2-Substituted Pyranopyridines | Hep-G2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal) | Compounds 12 and 14 showed more potent activity than the reference drug, doxorubicin. researchgate.net |
| N-(4-iodobenzoylamino)-5-Ethyl-1,2,3,6-Tetrahydropyridine | MCF-7 (Breast), MDA-MB-231 (Breast), Ishikawa (Endometrial) | Exhibited encouraging results, with IC50 values of 1.25 µM (MCF-7), 5.97 µM (MDA-MB-231), and 2.932 µM (Ishikawa). auctoresonline.org |
| 2,6-Diphenyl substituted imidazo[4,5-b]pyridines | General in vitro evaluation | Synthesized to evaluate biological activity, with some regioisomeric versions showing good potency. mdpi.com |
Mechanism of Action of Biologically Active Derivatives
Understanding the mechanism of action is crucial for developing targeted therapies. For pyridine derivatives, several mechanisms have been explored. The biological activity of these compounds often stems from their interaction with specific molecular targets like enzymes and receptors.
One common mechanism for anticancer and antimicrobial agents is enzyme inhibition. Molecular docking studies of certain anti-malarial pyridine derivatives revealed that their activity is derived from interactions within the active site of the dihydrofolate reductase enzyme, a critical enzyme in folate metabolism. nih.gov In the context of cancer, some pyranopyridine derivatives are thought to exert their effect by interacting with the vascular endothelial growth factor-2 tyrosine kinase (VEGFR-2). researchgate.net VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Another potential mechanism involves the disruption of protein-protein interactions that are critical for cancer cell survival. The tumor suppressor protein p53 is a major regulator of cell growth and is often inactivated in cancer cells by another protein, MDM2. The interaction between p53 and MDM2 is a prime target for cancer therapy, and pyridine-based compounds could be designed to interfere with this interaction. researchgate.net
Drug Discovery and Development Applications of Derivatized Structures
The pyridine ring is a cornerstone in modern medicinal chemistry and drug discovery. researchgate.netresearchgate.net Its derivatives are highly valued in the pharmaceutical industry, and this compound itself is considered a key building block in the research and development of new medicines. researchgate.netontosight.ai The versatility of the pyridine scaffold allows it to be used as an intermediate in the synthesis of more complex molecules, including a wide array of drugs. researchgate.netontosight.ai
The process of drug discovery often involves synthesizing a series of new derivatives based on a core structure. For example, new series of pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and pyrazolo-[3,4-b]-pyridines have been created from pyridine precursors to explore their therapeutic potential. nih.gov This strategic approach of creating libraries of related compounds enables medicinal chemists to investigate structure-activity relationships (SAR), optimizing molecules for enhanced efficacy and better pharmacological profiles. researchgate.net The adaptability of pyridine and its derivatives as starting materials for such structural modifications has significant implications for the future of medicinal chemistry. researchgate.net
Q & A
Q. What are the established methods for synthesizing 5-ethyl-2-methylpyridine (EMP) in laboratory settings?
EMP is commonly synthesized via condensation reactions involving aldehydes and ammonia derivatives. A notable eco-friendly method involves a one-pot hydrothermal reaction using NHHCO and CHOH with CuO as a catalyst/oxidant. Key parameters affecting yield include temperature (optimized at 180–200°C), reaction time (12–24 hours), and catalyst loading (5–10 wt%). This method reduces reliance on toxic precursors and minimizes volatile byproducts .
Q. What safety protocols are critical when handling EMP in laboratory experiments?
EMP is classified as a skin irritant (Skin Irrit. 2) and may cause respiratory irritation (STOT SE 3). Essential precautions include:
- Using fume hoods to avoid inhalation exposure.
- Wearing nitrile gloves and chemical-resistant lab coats.
- Storing EMP in airtight containers away from strong oxidizers/acids. In case of spills, collect the compound using non-sparking tools and dispose of it in sealed hazardous waste containers .
Q. How can EMP be characterized spectroscopically to confirm its purity and structure?
Standard characterization methods include:
- GC-MS : To verify purity and identify volatile impurities.
- FT-IR : Key peaks include C–N stretching (∼1220 cm) and aromatic C–H bending (∼800 cm).
- H NMR : Peaks at δ 2.4–2.6 ppm (methyl group) and δ 1.2–1.4 ppm (ethyl group) confirm substitution patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance EMP yield in hydrothermal synthesis?
A systematic approach involves:
- Design of Experiments (DoE) : Vary temperature, pressure, and catalyst concentration to identify interactions.
- Kinetic studies : Monitor reaction progress via HPLC to determine rate-limiting steps.
- Catalyst recycling : Assess CuO stability over multiple cycles using X-ray diffraction (XRD) to detect phase changes. Recent studies report a maximum yield of 78% under optimized conditions .
Q. What analytical challenges arise when resolving contradictory spectral data for EMP derivatives?
Discrepancies in C NMR or mass spectra may stem from:
- Tautomerism : Equilibrium between enamine and imine forms in solution.
- Isomeric byproducts : Use preparative chromatography to isolate impurities and analyze them via high-resolution MS.
- Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CDCl) solvents to identify environmental influences .
Q. What role does EMP play in the synthesis of nicotinic acid, and how can its oxidation efficiency be improved?
EMP serves as a precursor to nicotinic acid (vitamin B3) via nitric acid oxidation. Challenges include over-oxidation to CO and low selectivity. Strategies to improve efficiency:
Q. How do structural modifications of EMP influence its coordination behavior in metal complexes?
EMP’s pyridine ring acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu, Fe). Modifications such as:
- N-methylation : Reduces coordination sites, altering redox properties.
- Ethyl chain elongation : Increases steric hindrance, affecting ligand geometry. These effects are studied via cyclic voltammetry and single-crystal XRD .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., stirring speed, heating rate) in detail, as minor variations can significantly impact yield .
- Data validation : Cross-reference chromatographic results with multiple spectroscopic techniques to confirm compound identity .
- Ethical reporting : Disclose all byproducts and unanticipated reactions in supplementary materials to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
